molecular formula C6H12BrNO B3038979 2-bromo-N-propylpropanamide CAS No. 94318-77-1

2-bromo-N-propylpropanamide

Cat. No.: B3038979
CAS No.: 94318-77-1
M. Wt: 194.07 g/mol
InChI Key: INFYMYBEOVYDMQ-UHFFFAOYSA-N
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Description

2-Bromo-N-propylpropanamide is an organic compound with the molecular formula C6H12BrNO It is a brominated amide, characterized by the presence of a bromine atom attached to the second carbon of the propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-propylpropanamide typically involves the bromination of N-propylpropanamide. One common method is the reaction of N-propylpropanamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the use of bromine and N-propylpropanamide in a solvent system, with careful monitoring of temperature and reaction time to optimize the production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-N-propylpropanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of N-propylpropanamide.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The amide group can be oxidized or reduced under specific conditions, leading to various derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in ethanol is commonly used for substitution reactions.

    Elimination: Potassium hydroxide in ethanol under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution: N-propylpropanamide.

    Elimination: Propene derivatives.

    Oxidation: Carboxylic acids or nitriles.

    Reduction: Amines or alcohols.

Scientific Research Applications

2-Bromo-N-propylpropanamide has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-bromo-N-propylpropanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of new bonds. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    2-Bromo-N-methylpropanamide: Similar structure but with a methyl group instead of a propyl group.

    2-Bromo-N-ethylpropanamide: Contains an ethyl group instead of a propyl group.

    2-Bromo-N-isopropylpropanamide: Features an isopropyl group, leading to different steric and electronic effects.

Uniqueness: 2-Bromo-N-propylpropanamide is unique due to its specific substitution pattern and the presence of a propyl group, which influences its reactivity and potential applications. The propyl group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Biological Activity

2-Bromo-N-propylpropanamide is an organic compound characterized by the presence of a bromine atom and an amide functional group. Its molecular formula is C6H12BrNO. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications as a synthetic intermediate.

This compound exhibits unique chemical reactivity owing to the bromine substitution. The bromine atom can participate in nucleophilic substitution reactions, oxidation, and reduction processes, which are critical for its biological activity.

Key Reactions

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted amides.
  • Reduction : The compound can be reduced to form N-propylpropanamide or other derivatives.
  • Oxidation : Oxidative reactions can modify the amide group or the propanamide chain, potentially altering its biological properties.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its role as an enzyme inhibitor and its potential therapeutic applications.

The mechanism by which this compound exerts its biological effects typically involves:

  • Enzyme Inhibition : The compound may bind to the active sites of specific enzymes, modulating their activity. This interaction can influence metabolic pathways and cellular functions.
  • Halogen Bonding : The presence of the bromine atom allows for unique interactions with biological macromolecules, enhancing binding affinity and specificity.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibited certain proteases, impacting protein digestion and metabolism. The inhibition kinetics suggested a competitive inhibition mechanism, where the compound competes with substrate binding at the enzyme's active site .
  • Pharmacological Applications :
    • Research indicated that derivatives of this compound exhibited promising anti-inflammatory properties in vitro. These derivatives were shown to reduce pro-inflammatory cytokine production in macrophage cell lines, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Toxicological Assessment :
    • Toxicity studies have been conducted to evaluate the safety profile of this compound. Results indicated a moderate toxicity level in mammalian cell lines, necessitating further investigation into its safety for clinical use .

Data Tables

PropertyValue
Molecular FormulaC6H12BrNO
Molecular Weight194.07 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Biological ActivityObservations
Enzyme InhibitionCompetitive inhibition
Anti-inflammatory ActivityReduced cytokine production
Toxicity LevelModerate toxicity

Properties

IUPAC Name

2-bromo-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-3-4-8-6(9)5(2)7/h5H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFYMYBEOVYDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310454
Record name 2-Bromo-N-propylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94318-77-1
Record name 2-Bromo-N-propylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94318-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-propylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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